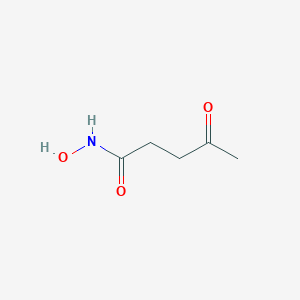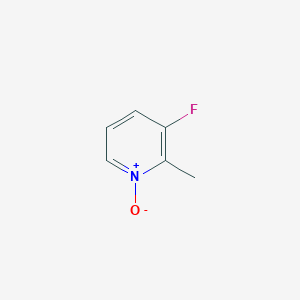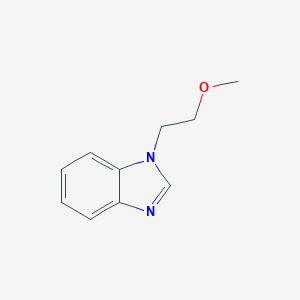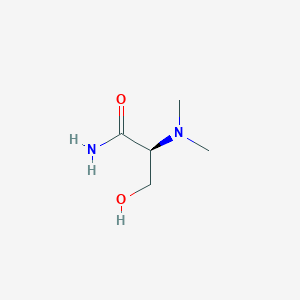
1,4,7-Trithiecane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4,7-Trithiecane is a sulfur-containing organic compound that has gained significant attention in recent years due to its potential applications in scientific research. This cyclic trisulfide compound has a unique chemical structure that makes it an attractive candidate for various fields of study, including biochemistry, pharmacology, and materials science. In
作用機序
The mechanism of action of 1,4,7-trithiecane is not fully understood, but it is believed to involve the formation of disulfide bonds with cysteine residues in proteins. This can lead to the inhibition of enzyme activity and the disruption of protein-protein interactions. Additionally, it has been suggested that 1,4,7-trithiecane may interact with cellular membranes and alter their properties.
Biochemical and Physiological Effects
Studies have shown that 1,4,7-trithiecane can have a variety of biochemical and physiological effects. In vitro, it has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs and xenobiotics. It has also been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine. In vivo, it has been shown to have neuroprotective effects in animal models of Parkinson's disease and to improve cognitive function in aged rats.
実験室実験の利点と制限
One of the main advantages of using 1,4,7-trithiecane in lab experiments is its low toxicity and high stability. It can be easily synthesized and purified, and it has a long shelf life. However, one limitation is its relatively low solubility in water, which can make it difficult to work with in aqueous systems. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
将来の方向性
There are several future directions for research on 1,4,7-trithiecane. One area of interest is its potential as a drug candidate for the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's. Another area of interest is its use as a modifier for the properties of metal nanoparticles, which could have applications in catalysis and sensing. Additionally, further studies are needed to fully understand its mechanism of action and its potential applications in other fields of study.
Conclusion
In conclusion, 1,4,7-trithiecane is a promising compound for scientific research due to its unique chemical structure and potential applications in various fields. Its synthesis method is well-established, and its low toxicity and high stability make it an attractive candidate for lab experiments. Further research is needed to fully understand its mechanism of action and explore its potential applications in drug development, materials science, and other areas of study.
合成法
The synthesis of 1,4,7-trithiecane can be achieved through a variety of methods, including the reaction of 1,4-dichlorobutane with sodium sulfide or the reaction of 1,4-dibromobutane with sodium hydrosulfide. However, the most commonly used method involves the reaction of 1,4-dibromobutane with hydrogen sulfide gas in the presence of a catalyst such as copper(I) iodide. This method yields a high purity and yield of 1,4,7-trithiecane.
科学的研究の応用
1,4,7-Trithiecane has been studied for its potential applications in various fields of scientific research. In biochemistry, it has been shown to inhibit the activity of certain enzymes involved in the metabolism of drugs and xenobiotics. In pharmacology, it has been investigated for its potential as a drug candidate due to its ability to cross the blood-brain barrier and its low toxicity. In materials science, it has been used as a precursor for the synthesis of sulfur-containing polymers and as a modifier for the properties of metal nanoparticles.
特性
CAS番号 |
111381-84-1 |
|---|---|
分子式 |
C7H14S3 |
分子量 |
194.4 g/mol |
IUPAC名 |
1,4,7-trithiecane |
InChI |
InChI=1S/C7H14S3/c1-2-8-4-6-10-7-5-9-3-1/h1-7H2 |
InChIキー |
OSUBRKJCBHXEAK-UHFFFAOYSA-N |
SMILES |
C1CSCCSCCSC1 |
正規SMILES |
C1CSCCSCCSC1 |
ピクトグラム |
Irritant |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![(E)-N-[2-[2-[[(E)-oct-2-enoyl]amino]ethyldisulfanyl]ethyl]oct-2-enamide](/img/structure/B55482.png)


